PF-4778574 is a synthetically derived compound classified as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) []. It plays a crucial role in scientific research, particularly in investigating the role of AMPARs in various neurological processes and exploring its therapeutic potential in treating neurological disorders [, , , ].
The synthesis of PF-4778574 involves several key steps that focus on constructing its complex molecular framework. The compound's synthesis typically includes:
Technical details regarding specific reagents and conditions used in these reactions are often proprietary or detailed in specialized literature but generally involve standard organic synthesis techniques .
PF-4778574 exhibits a complex molecular structure characterized by:
The compound's stereochemistry plays a significant role in its interaction with AMPARs, with specific configurations affecting binding affinity and functional potency .
PF-4778574 functions as a positive allosteric modulator of AMPARs, which means it increases the receptor's activity without directly activating it. The mechanism involves:
Data from preclinical studies indicate that this mechanism may help mitigate cognitive deficits observed in animal models of autism spectrum disorders by improving social behaviors and communication skills .
PF-4778574 possesses several notable physical and chemical properties:
These properties are critical for determining the compound's bioavailability and therapeutic potential .
PF-4778574 has been primarily investigated for its scientific applications in:
Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) are primary mediators of fast excitatory synaptic transmission in the central nervous system (CNS). These ionotropic glutamate receptors are tetrameric complexes composed of subunits (GluA1-4) that undergo alternative splicing (flip/flop variants), influencing receptor kinetics and pharmacology. AMPAR dysfunction is implicated in neurodegenerative and psychiatric disorders due to excitotoxicity, impaired synaptic plasticity, and neuronal loss [1] [3]. Unlike direct agonists, allosteric modulators fine-tune AMPAR activity by binding to accessory sites, offering superior therapeutic specificity and reduced risk of receptor overactivation. PF-4778574 represents a novel class of AMPAR-targeted therapeutics designed to overcome limitations of conventional immunomodulatory or antidepressant drugs [6] [9].
AMPA receptor positive allosteric modulators (AMPA-PAMs) enhance synaptic strength without provoking uncontrolled neuronal excitation. They are classified into two categories:
High-impact PAMs like PF-4778574 bind the cyclothiazide site on the ligand-binding domain (LBD), stabilizing the dimer interface and slowing receptor desensitization kinetics. This prolongs glutamate-driven depolarization, facilitating calcium influx essential for long-term potentiation (LTP), BDNF expression, and downstream neurotrophic signaling (VGF/TrkB/AKT) [2] [9]. Critically, AMPA-PAMs exhibit "glial sparing" by selectively modulating neuronal AMPARs over glial receptors, reducing neuroinflammatory responses [1].
Discovered by Pfizer, PF-4778574 (N-[(3R,4S)-3-[4-(5-cyano-2-thienyl)phenyl]tetrahydro-2H-pyran-4-yl]-2-propanesulfonamide) emerged from structure-activity optimization of biarylpropylsulfonamide compounds. Key milestones include:
Property | Value | Source |
---|---|---|
Chemical Formula | C₁₉H₂₂N₂O₃S₂ | [4] [8] |
Molecular Weight | 390.52 g/mol | [4] |
CAS Number | 1219633-99-4 | [8] |
Stereochemistry | (3R,4S)-enantiomer | [8] |
AMPAR Binding Affinity (Ki) | 85 nM (rat cortical membranes) | [4] [8] |
EC₅₀ (GluA2i HEK293) | 45 nM | [9] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7